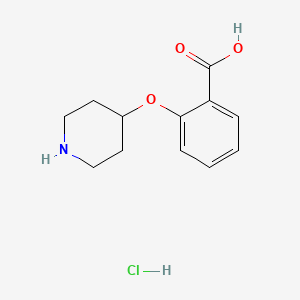

2-(Piperidin-4-yloxy)benzoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWGPTKBRMVUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332531-16-4 | |

| Record name | Benzoic acid, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 4 Yloxy Benzoic Acid Hydrochloride

Retrosynthetic Analysis and Identification of Key Precursors for the Compound

A retrosynthetic analysis of 2-(Piperidin-4-yloxy)benzoic acid hydrochloride reveals a strategic disconnection at the ether linkage, identifying two primary precursors: a 2-hydroxybenzoic acid derivative and a 4-hydroxypiperidine (B117109) derivative. This disconnection is logical as the formation of an ether bond is a well-established and reliable transformation in organic synthesis.

The benzoic acid component is readily available as salicylic (B10762653) acid or its corresponding esters (e.g., methyl salicylate). The piperidine (B6355638) precursor, 4-hydroxypiperidine, presents a slight complexity due to the presence of a secondary amine. To prevent unwanted side reactions at the nitrogen atom during the etherification step, it is strategically advantageous to use an N-protected derivative of 4-hydroxypiperidine. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, leading to the identification of N-Boc-4-hydroxypiperidine as a key intermediate.

The final step in the synthesis would involve the deprotection of the piperidine nitrogen and the subsequent formation of the hydrochloride salt. Therefore, the key precursors for the synthesis of this compound are identified as:

A 2-hydroxybenzoic acid derivative (e.g., methyl 2-hydroxybenzoate)

N-Boc-4-hydroxypiperidine

A deprotecting agent (e.g., hydrochloric acid)

Development of Novel Synthetic Routes to this compound

The forward synthesis of this compound can be envisioned through several strategic routes, primarily focusing on the efficient construction of the ether linkage.

Strategic Etherification at the Benzoic Acid Moiety

The formation of the ether bond between the 2-hydroxybenzoic acid moiety and the 4-hydroxypiperidine derivative is a critical step. Two classical and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis would involve the deprotonation of the phenolic hydroxyl group of a 2-hydroxybenzoic acid ester with a suitable base to form a phenoxide. This is followed by a nucleophilic substitution reaction with a piperidine derivative where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide. However, a more common approach involves the reaction of the phenoxide with a protected 4-halopiperidine.

Alternatively, the Mitsunobu reaction offers a powerful method for forming the ether linkage under milder conditions. missouri.eduorganic-chemistry.orgnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the N-Boc-4-hydroxypiperidine for nucleophilic attack by the phenolic hydroxyl of the 2-hydroxybenzoic acid ester. missouri.eduorganic-chemistry.orgnih.gov

A plausible synthetic sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methyl 2-hydroxybenzoate, N-Boc-4-hydroxypiperidine | PPh₃, DIAD, THF | Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate |

| 2 | Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate | LiOH, THF/H₂O | 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid |

| 3 | 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | HCl in dioxane | This compound |

Introduction and Functionalization of the Piperidine Ring System

The piperidine ring is introduced as a pre-functionalized unit in the form of N-Boc-4-hydroxypiperidine. The use of the Boc protecting group is crucial for several reasons. It prevents the secondary amine from acting as a competing nucleophile during the etherification step and also enhances the solubility of the piperidine derivative in organic solvents typically used for these reactions.

Following the successful etherification and hydrolysis of the ester, the final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in a solvent like dioxane or methanol, efficiently cleaves the Boc group to reveal the secondary amine. The use of hydrochloric acid has the dual advantage of deprotection and simultaneous formation of the desired hydrochloride salt.

Optimization of Reaction Conditions for Yield and Selectivity

For the Mitsunobu reaction , optimization would involve screening different phosphines and azodicarboxylates, as well as varying the reaction temperature and solvent to maximize the yield of the desired ether and minimize the formation of byproducts. missouri.edu The order of addition of reagents can also be critical to prevent the formation of undesired intermediates.

In the case of the Williamson ether synthesis , the choice of base, solvent, and temperature is paramount for achieving high yields. A non-nucleophilic base is preferred to avoid competing reactions. The reaction conditions must be carefully controlled to prevent side reactions, such as elimination if a secondary halide is used as the electrophile.

For the hydrolysis of the methyl ester , the concentration of the base (e.g., LiOH) and the reaction time need to be optimized to ensure complete conversion without causing degradation of other functional groups. Similarly, for the Boc deprotection , the concentration of the acid and the reaction time should be controlled to ensure complete removal of the protecting group without promoting any acid-catalyzed side reactions.

Preparation of Structurally Related Analogs for Systematic Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of structurally related analogs is essential. These modifications can be systematically introduced to probe the importance of different structural features for biological activity.

Modifications of the Piperidine Ring Structure

The piperidine ring offers several avenues for structural modification to investigate its role in molecular recognition and biological activity.

N-Substitution: The secondary amine of the piperidine ring is a prime location for modification. A variety of substituents can be introduced via standard N-alkylation or N-acylation reactions after the deprotection of the Boc group. This allows for the exploration of the impact of steric bulk, electronics, and hydrogen bonding capacity at this position.

| Modification | Example Reagents | Potential Analogs |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base | 2-((1-Methylpiperidin-4-yl)oxy)benzoic acid hydrochloride |

| N-Acylation | Acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base | 2-((1-Acetylpiperidin-4-yl)oxy)benzoic acid |

| Reductive Amination | Aldehydes or ketones (e.g., formaldehyde, acetone) with a reducing agent (e.g., sodium triacetoxyborohydride) | 2-((1-Isopropylpiperidin-4-yl)oxy)benzoic acid hydrochloride |

Ring Size and Heteroatom Variation: The effect of the ring size and the nature of the heteroatom can be investigated by replacing the piperidine ring with other cyclic systems. For example, using azetidin-3-ol, pyrrolidin-3-ol, or cycloalkanols in the initial etherification step would provide analogs with different ring sizes and conformational properties.

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can provide insights into the spatial requirements of the binding pocket. For instance, using substituted 4-hydroxypiperidines (e.g., 3-methyl-4-hydroxypiperidine) as starting materials would lead to analogs with altered stereochemistry and lipophilicity.

The synthesis and biological evaluation of these analogs would provide a comprehensive understanding of the SAR for this chemical scaffold, guiding the design of future compounds with potentially improved properties.

Nitrogen Substitutions (e.g., N-Alkylation, N-Acylation)

The secondary amine of the piperidine ring is a prime site for derivatization through N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction of the parent compound with an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. For instance, in related systems, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) has been effectively used. Another powerful method is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of substituents.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another key transformation. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). Alternatively, coupling reactions with carboxylic acids using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely employed. A study on the acylation of sulfonamides using N-acylbenzotriazoles in the presence of sodium hydride has shown high yields, a method that could potentially be adapted for the N-acylation of 2-(piperidin-4-yloxy)benzoic acid.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Tertiary amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary amine |

| N-Acylation | Acyl chloride, Triethylamine | Amide |

| Amide Coupling | Carboxylic acid, EDC, HOBt | Amide |

Positional and Stereochemical Variations on the Piperidine Ring

Modifications to the piperidine ring itself, including the introduction of substituents at various positions and controlling the stereochemistry, are crucial for exploring the structure-activity relationships of this scaffold. The synthesis of such analogs often starts from appropriately substituted piperidin-4-one or piperidin-4-ol precursors.

The synthesis of polysubstituted piperidines can be achieved through various synthetic routes, including the hydrogenation of substituted pyridines. Stereoselective syntheses are of particular importance. For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivities. nih.gov Such stereocontrolled approaches are vital for preparing specific isomers of substituted 2-(piperidin-4-yloxy)benzoic acid derivatives.

Derivatizations and Substitutions on the Benzoic Acid Moiety

The benzoic acid portion of the molecule provides another avenue for structural diversification, both on the aromatic ring and at the carboxylic acid group.

Carboxylic Acid Functional Group Transformations (e.g., esters, amides for prodrug strategies)

The carboxylic acid group can be readily transformed into esters and amides. These transformations are not only useful for creating chemical diversity but are also a cornerstone of prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active drug.

Esterification: Ester prodrugs are commonly used to enhance the lipophilicity and membrane permeability of carboxylic acid-containing drugs. The synthesis of esters of 2-(piperidin-4-yloxy)benzoic acid can be achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.

Amidation: Amide derivatives can also be synthesized to modulate the properties of the parent compound. The formation of amides from the carboxylic acid can be accomplished using standard peptide coupling reagents like HATU or HBTU in the presence of an amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA). These amide derivatives can also serve as prodrugs, though they are generally more stable to hydrolysis than esters.

| Derivative | Synthetic Method | Purpose |

| Esters | Fischer esterification; Alkyl halide and base | Increase lipophilicity, prodrug |

| Amides | Amine, coupling agents (e.g., HATU, HBTU) | Modulate properties, prodrug |

Alterations of the Ether Linkage (e.g., chain length variations, heteroatom replacement)

Modification of the ether linkage connecting the piperidine and benzoic acid moieties offers another strategy for structural variation. This can involve altering the length of the alkyl chain or replacing the oxygen atom with other heteroatoms, a concept known as bioisosteric replacement. nih.govcambridgemedchemconsulting.com

For example, replacing the ether oxygen with a sulfur atom would yield a thioether analog. The synthesis of such a compound could potentially be achieved through the reaction of a suitable thiol-containing piperidine derivative with a 2-halobenzoic acid derivative. Bioisosteric replacements can significantly impact the conformational preferences and electronic properties of the molecule.

Advanced Purification and Characterization Techniques in Organic Synthesis

The synthesis and modification of this compound and its derivatives necessitate the use of advanced purification and characterization techniques to ensure the identity and purity of the compounds.

Purification: Given that the target compound is a hydrochloride salt, it is often a crystalline solid. Purification can be achieved by recrystallization from suitable solvents like ethanol, isopropanol, or mixtures with ethers. researchgate.netresearchgate.net For non-crystalline products or to remove closely related impurities, chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for both analytical purity assessment and preparative purification of polar compounds and their salts. rsc.org

Characterization: The structural elucidation of the synthesized compounds relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure. Characteristic signals in the ¹H NMR spectrum would include those for the aromatic protons of the benzoic acid ring, the methine proton at the 4-position of the piperidine ring, and the methylene (B1212753) protons of the piperidine ring. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, often showing the protonated molecular ion [M+H]⁺. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the ether linkage.

| Technique | Information Obtained |

| Recrystallization | Purification of crystalline solids |

| HPLC | Purity assessment and purification |

| ¹H and ¹³C NMR | Detailed structural information |

| Mass Spectrometry | Molecular weight and fragmentation |

| IR Spectroscopy | Presence of functional groups |

Chromatographic Separation and Isolation Methods

The purification of this compound, a compound possessing both acidic (carboxylic acid) and basic (piperidine amine) functional groups, necessitates tailored chromatographic strategies. The presence of these ionizable groups, along with its moderate polarity, allows for the application of various chromatographic techniques for its effective separation and isolation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a principal method for the purification and purity assessment of polar organic compounds. For this compound, a C18 or C8 stationary phase is typically employed. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter; maintaining an acidic pH (e.g., using formic acid, acetic acid, or trifluoroacetic acid) ensures that the carboxylic acid group is largely protonated and the piperidine nitrogen is in its cationic form, leading to sharper peaks and better retention characteristics. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to ensure the efficient elution of the compound and any impurities with differing polarities.

Ion-Exchange Chromatography (IEX): Given the presence of both a cationic (protonated piperidine) and an anionic (deprotonated carboxylate) center, depending on the pH, ion-exchange chromatography can be a powerful purification tool. Cation-exchange chromatography, using a strong or weak cation-exchange resin, can be employed to bind the protonated piperidine moiety. The compound can then be eluted by increasing the ionic strength or the pH of the mobile phase. Conversely, anion-exchange chromatography can be utilized at a pH where the carboxylic acid is deprotonated.

Thin-Layer Chromatography (TLC): TLC is an invaluable technique for monitoring the progress of reactions and for the preliminary assessment of purity. For this compound, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed, with the polarity being adjusted to achieve optimal separation (an Rf value typically between 0.3 and 0.7). A common eluent system might consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane with a more polar solvent such as ethyl acetate (B1210297) or methanol. The addition of a small amount of acetic acid or ammonia (B1221849) to the mobile phase can help to reduce tailing of the spots by ensuring the consistent ionization state of the acidic and basic functional groups.

A summary of typical chromatographic conditions is presented in the table below.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| RP-HPLC | C18 or C8 | Water/Acetonitrile or Methanol with 0.1% TFA (gradient) | UV (e.g., 254 nm) |

| Ion-Exchange | Strong Cation Exchange | Aqueous buffer with increasing salt concentration or pH | UV, Conductivity |

| TLC | Silica Gel | Dichloromethane/Methanol (e.g., 9:1) +/- Acetic Acid | UV, Iodine, or specific staining agents |

Spectroscopic Analysis for Structural Elucidation

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. For this compound, the spectra would be expected to exhibit characteristic signals for both the benzoic acid and the piperidine moieties.

¹H NMR: The aromatic protons of the benzoic acid ring would typically appear in the downfield region, between 7.0 and 8.0 ppm. The specific splitting patterns (e.g., doublets, triplets) would depend on the substitution pattern and coupling between adjacent protons. The proton attached to the oxygen-bearing carbon of the piperidine ring (H-4) would likely be a multiplet in the region of 4.5-5.0 ppm. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring (H-2 and H-6) would be expected to be deshielded and appear as multiplets around 3.0-3.5 ppm. The remaining piperidine protons (H-3 and H-5) would resonate further upfield, typically between 1.8 and 2.2 ppm. The acidic proton of the carboxylic acid and the proton on the piperidinium (B107235) nitrogen might appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbonyl carbon of the carboxylic acid would be a key signal in the ¹³C NMR spectrum, typically appearing in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the ether oxygen appearing at the lower field end of this range. The carbon of the piperidine ring attached to the oxygen (C-4) would be expected around 70-80 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would appear in the 40-50 ppm region, while the remaining piperidine carbons (C-3 and C-5) would be found further upfield, around 30-35 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. The C=O stretching of the carboxylic acid would give a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would likely be observed between 1200 and 1250 cm⁻¹. The N-H stretching vibration of the piperidinium ion would also be present in the broad region around 2400-2800 cm⁻¹.

| Spectroscopic Technique | Key Expected Signals/Bands |

| ¹H NMR | Aromatic protons: 7.0-8.0 ppm; Piperidine H-4 (CHO): 4.5-5.0 ppm; Piperidine H-2, H-6 (CHN): 3.0-3.5 ppm; Piperidine H-3, H-5 (CH₂): 1.8-2.2 ppm |

| ¹³C NMR | Carbonyl (C=O): 165-175 ppm; Aromatic carbons: 110-160 ppm; Piperidine C-4 (CHO): 70-80 ppm; Piperidine C-2, C-6 (CHN): 40-50 ppm; Piperidine C-3, C-5 (CH₂): 30-35 ppm |

| IR Spectroscopy | O-H (acid): 2500-3300 cm⁻¹ (broad); C=O (acid): 1700-1730 cm⁻¹; C=C (aromatic): 1450-1600 cm⁻¹; C-O (ether): 1200-1250 cm⁻¹; N-H (ammonium): 2400-2800 cm⁻¹ |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, where M is the molecular weight of 2-(Piperidin-4-yloxy)benzoic acid. Fragmentation patterns would likely involve the cleavage of the ether bond and fragmentation of the piperidine ring.

High-Resolution Mass Spectrometry and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), it is possible to determine the exact molecular formula.

For 2-(Piperidin-4-yloxy)benzoic acid (the free base, C₁₂H₁₅NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimentally determined mass from an HRMS instrument that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The presence of the hydrochloride salt would be inferred from other analytical data, such as NMR and elemental analysis, as the chloride ion is not typically observed in positive ion mode ESI-MS.

Elemental analysis, which determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, would provide further confirmation of the empirical formula and the presence of the hydrochloride salt. The experimentally determined percentages should align closely with the theoretical values calculated for the molecular formula C₁₂H₁₆ClNO₃.

Structure Activity Relationship Sar Investigations of 2 Piperidin 4 Yloxy Benzoic Acid Hydrochloride Analogs

Design Principles for Comprehensive SAR Studies of Piperidine-Benzoic Acid Derivatives

Comprehensive SAR studies for piperidine-benzoic acid derivatives are founded on systematic structural modification to probe the chemical space around a lead compound. The primary goal is to identify which parts of the molecule, known as pharmacophores, are essential for biological activity and how modifications to these groups affect potency, selectivity, and other key properties. nih.govnih.gov The design principles involve iterative changes to the core scaffold, including the piperidine (B6355638) ring, the benzoic acid ring, and the ether linkage connecting them.

Key design strategies include:

Scaffold Hopping and Ring Modification: Replacing the piperidine ring with other cyclic amines (e.g., pyrrolidine, morpholine) or acyclic fragments helps to understand the importance of the ring's size, basicity, and conformational flexibility for activity. nih.govresearchgate.net

Positional Isomerism: Moving the ether linkage and the carboxylic acid group to different positions on the benzoic acid ring can reveal the optimal geometry for interaction with the biological target.

Substituent Modification: Introducing a variety of substituents on both the piperidine and benzoic acid rings allows for the exploration of electronic, steric, and hydrophobic effects. nih.govnih.gov

A typical SAR campaign might start with the evaluation of the amide portion of a related series, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, before turning to the piperidine ether moiety. nih.gov This systematic approach ensures that the contributions of different molecular regions are thoroughly investigated. nih.gov For benzoic acid derivatives specifically, SAR studies have been crucial in designing compounds with improved antifungal or anti-sickling properties, highlighting the broad applicability of these principles. nih.goviomcworld.com The design of these analogs often involves ensuring that functional groups are strategically positioned to facilitate interactions with specific amino acid residues at the target site. iomcworld.com

Impact of Piperidine Ring Modifications on Biological Activity and Molecular Recognition

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to adopt specific three-dimensional conformations and to be readily functionalized. mdpi.comnih.gov Modifications to this ring can have a profound impact on a molecule's biological activity by altering its shape, size, and interaction with the target protein.

The piperidine ring typically adopts a low-energy chair conformation. acs.orged.ac.uk However, substituents on the ring can influence the preference for axial versus equatorial positions, which in turn affects how the molecule presents its functional groups to a binding site. acs.orgnih.gov For instance, in N-acylpiperidine structures found in the Protein Data Bank (PDB), while the chair conformation is most common, a significant percentage (23%) adopt a twist-boat conformation, suggesting that protein-ligand interactions can stabilize these higher-energy states. acs.org

Computational studies, including molecular dynamics simulations, are often employed to understand the binding mode of piperidine-containing ligands. nih.gov These studies reveal crucial interactions, such as the formation of salt bridges between the protonated piperidine nitrogen and acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the target's active site. nih.gov The conformation of the piperidine ring is critical for correctly orienting the rest of the molecule within the binding pocket to maximize these favorable interactions. Detailed conformational analysis using techniques like NMR spectroscopy can elucidate the influence of substituents, such as fluorine, on the ring's preferred geometry, which can be governed by a combination of steric repulsion, charge-dipole interactions, and hyperconjugation. researchgate.net

Stereochemistry, encompassing both configuration (R/S) and preferred conformation, is a critical determinant of biological activity for piperidine derivatives. nih.gov The spatial arrangement of substituents can dictate whether a compound acts as an agonist or an antagonist. For example, in a series of opioid ligands, potent agonists were found to prefer a chair conformation with an axial 4-aryl substituent, whereas compounds with a preference for an equatorial 4-aryl group exhibited antagonist properties. nih.gov

This stereochemical dependence arises from the specific three-dimensional architecture of the ligand-binding site. A precise fit is required for optimal interaction, and even minor changes in stereochemistry can disrupt this fit, leading to a significant loss of affinity or a change in the functional response. The synthesis of stereochemically defined analogs is therefore essential in SAR studies to deconvolute the influence of chirality on molecular recognition and biological function.

Role of Benzoic Acid Substituents in Modulating Bioactivity Profiles

The benzoic acid moiety is another critical component of the 2-(piperidin-4-yloxy)benzoic acid scaffold. Substituents on this aromatic ring can modulate the molecule's bioactivity through a combination of electronic and steric effects. nih.govresearchgate.net

Substituents on the benzoic acid ring can significantly alter the electronic properties of the entire molecule, influencing its acidity, polarity, and ability to engage in specific interactions with a biological target. libretexts.orglumenlearning.com These effects are generally categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). libretexts.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups are powerful EWGs. They decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid. libretexts.orgyoutube.com This can enhance binding affinity if the carboxylate form is involved in a key ionic interaction with the target. By stabilizing the negative charge of the carboxylate anion, EWGs can lead to more potent compounds. libretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) groups are EDGs. They increase the electron density of the ring and decrease the acidity of the carboxylic acid. lumenlearning.com The impact of EDGs on affinity depends on the specific nature of the binding pocket.

The position of the substituent (ortho, meta, or para) is also crucial. libretexts.org For example, in studies relating electronic properties to glycine (B1666218) conjugation, the activity of 3- and 4-substituted benzoic acids increased as the energy of the lowest unoccupied molecular orbital (LUMO) decreased, a trend influenced by the electronic nature of the substituent. nih.gov

| Substituent Type | Example | Electronic Effect | Effect on Benzoic Acid Acidity | Potential Impact on Target Affinity |

|---|---|---|---|---|

| Strongly Deactivating (EWG) | -NO2 | Strongly electron-withdrawing | Increases | May increase affinity by stabilizing carboxylate anion for ionic interactions. libretexts.org |

| Moderately Deactivating (EWG) | -CO2H | Electron-withdrawing | Increases | Can enhance interactions by acting as a hydrogen bond acceptor. |

| Weakly Deactivating (EWG) | -Cl, -Br | Inductively withdrawing, resonance donating | Increases | Halogens can participate in halogen bonding, a specific non-covalent interaction. |

| Weakly Activating (EDG) | -CH3 | Weakly electron-donating | Decreases | Can enhance hydrophobic interactions within the binding pocket. |

| Strongly Activating (EDG) | -OH, -NH2 | Strongly electron-donating by resonance | Decreases | Can act as hydrogen bond donors, forming key interactions with the target. iomcworld.com |

Beyond electronics, the size and shape of substituents on the benzoic acid ring play a critical role in determining how the ligand fits into the active site.

Steric Hindrance: Bulky substituents, particularly at the ortho positions (adjacent to the carboxylic acid), can cause steric hindrance. stackexchange.comstackexchange.com This can force the carboxyl group to twist out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. stackexchange.comstackexchange.com While this may disrupt favorable electronic conjugation, it can paradoxically increase the acidity of the benzoic acid. libretexts.org In the context of target binding, such steric clashes can prevent the molecule from adopting the optimal conformation for binding. For example, 2,6-disubstituted benzoic acids show markedly lower uptake by monocarboxylic acid transporters, likely because the bulky ortho groups prevent the access of the carboxylic acid group to the transporter. nih.gov

Specific Molecular Interactions: Conversely, well-placed substituents can form specific, favorable interactions that enhance affinity. A phenyl core is often important for establishing hydrophobic interactions with nonpolar amino acid residues in the binding pocket. iomcworld.com Hydrophilic substituents, such as hydroxyl or amino groups, can act as hydrogen bond donors or acceptors, forming specific hydrogen bonds that anchor the ligand in the active site. iomcworld.com The planar nature of the aromatic ring facilitates stacking interactions (π-π stacking) with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. iomcworld.com Therefore, the ideal substituent not only has the right electronic properties but also the appropriate size and functionality to complement the topology of the active site.

Influence of the Ether Linker on Pharmacological Profile and Target Engagement

The ether linker, which connects the piperidine ring to the benzoic acid moiety, is a pivotal component of the 2-(piperidin-4-yloxy)benzoic acid hydrochloride scaffold. Modifications to this linker, including its length, flexibility, and the heteroatoms it contains, can significantly impact the compound's interaction with its biological targets.

The length and conformational flexibility of the ether linker are critical determinants of a molecule's ability to adopt an optimal orientation within a receptor's binding pocket. Research on related 4-oxypiperidine ethers has demonstrated that altering linker rigidity can profoundly affect binding affinity. In one such study, the replacement of a flexible alkyl chain with more rigid aromatic linkers resulted in ligands with higher affinity for the H3 receptor. nih.gov This suggests that a more constrained conformation can reduce the entropic penalty upon binding, leading to a more favorable interaction. nih.gov

For analogs of 2-(piperidin-4-yloxy)benzoic acid, variations in the length of the alkoxy chain could influence the positioning of the piperidine and benzoic acid groups relative to each other. A shorter linker might restrict the molecule to a conformation that is either highly favorable or completely inhibitory for binding, depending on the specific topology of the target protein. Conversely, a longer, more flexible linker could allow the molecule to adapt to various binding site geometries, but this may come at the cost of a higher entropic penalty.

The optimal linker length and flexibility are therefore a trade-off between achieving the ideal vector for key binding interactions and minimizing the loss of conformational entropy upon binding. The table below illustrates hypothetical data on how linker modifications in analogous series could affect biological activity.

| Analog | Linker Modification | Relative Potency | Comment |

|---|---|---|---|

| 1 | -O-(CH2)- | ++ | Shortest linker restricts conformation, potentially leading to high affinity if the orientation is optimal. |

| 2 | -O-(CH2)2- | +++ | Increased length provides more flexibility to achieve an optimal binding pose. |

| 3 | -O-(CH2)3- | + | Longer, more flexible linker may lead to a higher entropic penalty upon binding, reducing overall potency. |

| 4 | -O-CH2-Aryl- | ++++ | Rigid linker pre-organizes the molecule in a favorable conformation for binding, enhancing affinity. nih.gov |

The substitution of the ether oxygen with other heteroatoms, such as sulfur (thioether) or nitrogen (aminoether), represents a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a molecule. These modifications can alter bond angles, lengths, and the hydrogen bonding capacity of the linker, thereby influencing intermolecular interactions with the target.

In a study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was noted that 3-(piperidin-4-yl)oxy substituents were generally favored over alkyl ether modifications, highlighting the importance of the specific ether linkage. nih.gov While direct heteroatom replacement within the 2-(piperidin-4-yloxy)benzoic acid series is not extensively documented in the available literature, studies on analogous systems provide valuable insights. For example, replacing an ether oxygen with sulfur can decrease the polarity of the linker and potentially enhance membrane permeability. A nitrogen atom, on the other hand, can act as a hydrogen bond donor or acceptor, introducing new potential interactions with the target protein.

The functional consequences of such heteroatom replacements are highly dependent on the specific binding site environment. The table below presents hypothetical data on the impact of heteroatom substitution in the linker of analogous compounds.

| Analog | Linker Composition | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| A | -O- (Ether) | +++ | The oxygen atom may act as a key hydrogen bond acceptor in the binding pocket. |

| B | -S- (Thioether) | ++ | The larger size and lower electronegativity of sulfur compared to oxygen can alter the geometry and electronic properties of the linker, potentially leading to a slight decrease in binding affinity. |

| C | -NH- (Aminoether) | ++++ | The nitrogen atom can act as a hydrogen bond donor, forming an additional stabilizing interaction with the target, thereby increasing potency. |

| D | -SO2- (Sulfone) | + | The bulky and electron-withdrawing sulfone group can introduce steric hindrance and unfavorable electronic interactions, significantly reducing binding affinity. |

Mechanistic Investigations and Preclinical Biological Evaluation

Identification of Potential Biological Targets and Cellular Pathways for 2-(Piperidin-4-yloxy)benzoic acid Hydrochloride

Research into the biological targets of molecules containing the piperidin-4-yloxy or benzoic acid scaffolds has revealed interactions with several key protein families, including G-protein coupled receptors and various enzymes. These studies provide a foundation for understanding the potential mechanisms of action for this class of compounds.

The piperidin-4-yloxy moiety is a key structural feature in ligands designed to target G-protein coupled receptors (GPCRs), a large family of receptors that transduce extracellular signals into intracellular responses. nih.gov Studies on a series of 4-oxypiperidine ethers, which share this core structure, have identified them as potent antagonists or inverse agonists at the histamine (B1213489) H3 receptor (H3R), a GPCR primarily expressed in the central nervous system. nih.gov

In these studies, the protonated nitrogen atom of the piperidine (B6355638) ring was found to form a crucial salt bridge with an aspartic acid residue (Asp114) in the receptor's transmembrane domain. nih.gov This interaction, along with cation-π interactions with nearby aromatic residues, anchors the ligand in the orthosteric binding site. nih.gov The affinity of these compounds for the H3R highlights the potential of the piperidin-4-yloxy scaffold to engage with GPCRs. nih.gov

| Compound | Structure | H3R Binding Affinity (Ki, nM) |

|---|---|---|

| ADS031 | 4-((1-(Benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylaniline | 12.5 |

| ADS003 | Lead compound with a five-methylene group chain | Data not specified |

| ADS009 | Lead compound with a five-methylene group chain | Data not specified |

The structural motifs present in this compound have been explored in the context of enzyme inhibition, particularly targeting soluble epoxide hydrolase (sEH) and protein kinases.

Soluble Epoxide Hydrolase (sEH) Inhibition: The pharmacological inhibition of sEH is a therapeutic strategy for managing pain and inflammation. nih.govnih.gov Structurally related compounds, specifically 2-(piperidin-4-yl)acetamides, have been identified as potent sEH inhibitors. nih.govnih.gov These molecules effectively inhibit the enzyme, which is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Although differing from the subject compound by the linker, these findings underscore the utility of the piperidine moiety in the design of potent enzyme inhibitors.

| Compound | Structure | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |

|---|---|---|---|

| Compound A1 | N,N-diethyl-2-(piperidin-4-yl)acetamide derivative | 2.2 | 0.53 |

Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The benzimidazole (B57391) scaffold, which can be considered a bioisostere of the benzoic acid portion, is a well-established pharmacophore in the development of protein kinase inhibitors. rsc.org Various derivatives of benzimidazole have shown inhibitory activity against a range of kinases, including aurora kinases, cyclin-dependent kinases, and mitogen-activated protein kinases. rsc.org Furthermore, patents describe heterocyclic compounds containing benzoic acid moieties as inhibitors of protein kinases for therapeutic applications. google.com

Beyond direct receptor or enzyme interaction, compounds featuring a piperidin-4-yl group have been shown to modulate complex cellular signaling pathways. For instance, a series of compounds built on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were developed as novel inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Inhibition of this pathway by these piperidine-containing molecules demonstrates the potential for this chemical class to modulate key inflammatory signaling cascades. nih.gov

In Vitro Biological Activity Assessments

The therapeutic potential of compounds related to this compound has been further characterized through various in vitro biological assays.

In line with the modulation of the NLRP3 inflammasome pathway, cell-based functional assays have been employed to quantify the biological activity of related piperidine derivatives. In one study, the compounds were evaluated for their ability to inhibit NLRP3-dependent pyroptosis, a form of inflammatory cell death, and the subsequent release of IL-1β in PMA-differentiated THP-1 cells. nih.gov A lead compound from this series demonstrated significant inhibition of both pyroptosis and IL-1β release at a concentration of 10 µM, confirming the functional cellular consequences of NLRP3 pathway modulation. nih.gov

The antibacterial potential of scaffolds related to the subject compound has been investigated. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to possess broad-spectrum antibacterial activity. nih.gov Certain compounds in this class inhibited the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MICs). nih.gov Their effectiveness against clinically important bacteria, including enterococci, suggests that the piperidin-4-yl moiety can be incorporated into scaffolds with potent antimicrobial properties. nih.gov Similarly, other studies on new thioureides of benzoic acid derivatives have shown specific antimicrobial activity against various bacterial and fungal strains. researchgate.net

| Microorganism | Type | MIC Range (µg/mL) |

|---|---|---|

| Planktonic Fungal Cells | Fungus | 15.6 - 62.5 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 31.5 - 250 |

| Gram-positive Bacteria | Gram-positive Bacteria | 62.5 - 1000 |

Anti-inflammatory Activity in Relevant Cell-Based Models

There is currently no publicly available scientific literature detailing the anti-inflammatory activity of this compound in any relevant cell-based models. Investigations into its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or its effects on key inflammatory enzymes (e.g., COX-1, COX-2, LOX), have not been reported. Consequently, data regarding its potency (e.g., IC50 values) in assays involving cell types such as macrophages, lymphocytes, or synovial cells are not available.

Antiproliferative Activity in Disease-Relevant Cell Lines

Similarly, the scientific literature lacks any studies on the antiproliferative effects of this compound. There are no published reports of its evaluation against any cancer cell lines or other disease-relevant proliferating cell types. As a result, crucial data points such as GI50 (50% growth inhibition) or IC50 values for this compound in antiproliferative assays are not available for analysis or comparison.

Exploratory Preclinical Efficacy Studies in Relevant Animal Models

Consistent with the absence of in vitro data, there are no published preclinical studies investigating the efficacy of this compound in any animal models of disease.

Selection and Justification of Disease Models (e.g., models for neurological, inflammatory, or infectious conditions)

Due to the lack of in vivo research, no specific disease models have been selected or justified for the study of this compound. The selection of appropriate animal models would typically be guided by in vitro data suggesting a potential therapeutic application, which is currently unavailable for this compound.

Pharmacodynamic Endpoints and Biomarker Analysis in Preclinical Settings

There is no information available regarding the pharmacodynamic endpoints or biomarker analysis for this compound in any preclinical setting. Such studies, which are essential for understanding the dose-response relationship and the biochemical and physiological effects of a compound in a living organism, have not been reported.

Ex Vivo Analysis of Target Engagement and Mechanistic Validation

No ex vivo analyses to confirm target engagement or to validate the mechanism of action of this compound have been published. These types of studies, which often involve analyzing tissues or cells from a treated animal to measure the compound's effect on its intended biological target, are a critical step in preclinical drug development that has not been documented for this specific chemical entity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for 2-(Piperidin-4-yloxy)benzoic acid Hydrochloride and Analogs

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to determine the physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to provide a detailed understanding of the molecule's behavior at an atomic level.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable ether linkage, conformational analysis is crucial. This analysis involves identifying various possible three-dimensional arrangements (conformers) of the molecule and determining their relative stabilities.

Table 1: Predicted Relative Energies of Key Conformers of 2-(Piperidin-4-yloxy)benzoic acid (Note: This data is illustrative, based on typical computational outputs for similar molecules.)

| Conformer | Dihedral Angle (Caromatic-O-Cpiperidine-C) | Piperidine Ring Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 180° (anti-periplanar) | Chair (Equatorial) | 0.00 |

| 2 | 60° (gauche) | Chair (Equatorial) | 1.52 |

| 3 | 180° (anti-periplanar) | Chair (Axial) | 2.89 |

| 4 | 180° (anti-periplanar) | Twist-Boat | 5.45 |

Electronic structure analysis provides insights into the reactivity and interaction capabilities of a molecule. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) maps are also valuable as they illustrate the charge distribution across the molecule. These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. For this compound, the ESP map would likely show a negative potential (red/yellow) around the carboxylic acid oxygen atoms and a positive potential (blue) around the protonated amine of the piperidine ring, highlighting key areas for receptor interaction.

Table 2: Calculated Electronic Properties for 2-(Piperidin-4-yloxy)benzoic acid (Note: This data is illustrative, based on typical computational outputs.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.72 |

Quantum chemical calculations can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.gov These theoretical predictions are highly valuable for the structural characterization of newly synthesized compounds, as they can be compared with experimental data to confirm the molecular structure. nih.gov For instance, DFT calculations can compute vibrational frequencies that correspond to the peaks in an IR spectrum. Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to predict the 1H and 13C NMR chemical shifts. nih.gov Such theoretical analyses for this compound would aid in assigning the experimentally observed spectral signals to specific atoms and vibrational modes within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

The first step in a docking study is to identify the binding site on the target macromolecule. This can be achieved through experimental data if a co-crystallized structure with a similar ligand exists, or through computational algorithms that search the protein's surface for pockets and cavities suitable for ligand binding. For analogs of 2-(Piperidin-4-yloxy)benzoic acid, which may act on targets like G-protein coupled receptors (GPCRs) or enzymes, docking studies help to place the ligand within the active site or allosteric sites. For example, studies on heterocyclic P2Y14 receptor antagonists have used molecular docking to position ligands within the receptor's binding pocket. nih.gov

Once the ligand is docked into the binding site, the simulation predicts the binding pose and calculates a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. mdpi.comresearchgate.net

For this compound, a docking simulation would likely predict that the protonated piperidine nitrogen forms a salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic acid or Glutamic acid) in the receptor. The carboxylic acid group of the benzoic acid moiety could act as a hydrogen bond donor or acceptor with polar residues like Serine, Threonine, or Tyrosine. mdpi.com The aromatic ring could engage in hydrophobic or π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Table 3: Predicted Interactions of 2-(Piperidin-4-yloxy)benzoic acid with a Hypothetical Receptor Active Site (Note: This data is illustrative, based on typical docking simulation outputs.)

| Functional Group of Ligand | Interacting Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Piperidinium (B107235) (N-H+) | Asp112 | Salt Bridge / Hydrogen Bond | 2.8 |

| Carboxylic Acid (-COOH) | Ser203 | Hydrogen Bond | 2.1 |

| Benzoic Acid Ring | Phe255 | π-π Stacking | 4.5 |

| Ether Oxygen | Tyr98 | Hydrogen Bond | 3.0 |

Binding Energy Calculations and Relative Affinity Predictions

Predicting the binding affinity of a ligand to its target protein is a cornerstone of computational drug design. For this compound, various methods could be employed to calculate its binding free energy, which is a measure of the strength of the interaction.

Commonly used end-point methods for these calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the free energy of the protein-ligand complex and the individual protein and ligand, taking into account electrostatic and van der Waals interactions, as well as solvation effects.

More rigorous and computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) could also be applied. nih.gov These "alchemical" methods involve computationally transforming the ligand into a solvent or another ligand to calculate the free energy difference, providing a more accurate prediction of relative binding affinities for a series of related compounds. nih.gov

For a hypothetical study on a series of analogs of this compound, FEP or TI could be used to predict which modifications to the piperidine or benzoic acid rings would most likely improve binding affinity. The results of such calculations are typically presented in kcal/mol. For instance, studies on other piperidine derivatives have reported binding affinities in the range of -8 to -13 kcal/mol for their targets. tandfonline.com

Table 1: Hypothetical Binding Free Energy Predictions for Analogs of this compound

| Compound | Modification | Predicted Binding Free Energy (kcal/mol) (Method: FEP) |

| 1 | 2-(Piperidin-4-yloxy)benzoic acid | -9.5 |

| 1a | Addition of a methyl group to the piperidine nitrogen | -9.8 |

| 1b | Substitution of the benzoic acid with a pyridine (B92270) carboxylic acid | -10.2 |

| 1c | Introduction of a fluorine atom on the benzoic acid ring | -10.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov For this compound, an MD simulation would be initiated after docking the compound into the binding site of a putative target receptor. The simulation would track the movements of all atoms in the system, typically over nanoseconds to microseconds.

The primary outputs of an MD simulation are trajectories that can be analyzed to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests a stable binding mode. scielo.br

Furthermore, MD simulations can reveal important information about the conformational dynamics of both the ligand and the protein upon binding. It can highlight which specific amino acid residues are crucial for the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govrsc.org This information is invaluable for understanding the mechanism of action and for guiding further optimization of the ligand.

Application of Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches could be instrumental in the design of novel compounds based on the this compound scaffold.

In the absence of a known target structure (ligand-based design), a pharmacophore model can be generated from a set of known active molecules that are structurally related to this compound. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that are necessary for biological activity.

For this compound, a hypothetical pharmacophore model might include:

A positive ionizable feature for the protonated piperidine nitrogen.

A hydrogen bond acceptor from the ether oxygen.

An aromatic ring feature from the benzoic acid.

A hydrogen bond donor/acceptor from the carboxylic acid group.

This pharmacophore model could then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules with different core structures but the same essential features, potentially leading to the discovery of new active compounds. nih.gov

If the 3D structure of the target protein is known (structure-based design), the key interactions observed in the binding site can be used to create a pharmacophore model. nih.gov This model would then guide the virtual screening process to find molecules that are predicted to fit well within the binding pocket and make favorable interactions.

Fragment-based drug design (FBDD) is a powerful strategy that starts with identifying small, low-affinity chemical fragments that bind to the target protein. nih.gov These fragments are then grown or linked together to create a more potent lead compound.

The this compound structure can be deconstructed into its constituent fragments: the piperidine ring and the benzoic acid moiety. These fragments, or derivatives thereof, could be included in a fragment library for screening against a target of interest. For G protein-coupled receptors (GPCRs), for instance, such fragments could be computationally docked into the binding site to identify potential starting points for ligand design. researchgate.netnih.gov

Once initial fragment hits are identified, computational methods, including free energy calculations, can guide the optimization process by predicting which modifications or linkers are most likely to improve binding affinity and selectivity. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions for 2 Piperidin 4 Yloxy Benzoic Acid Hydrochloride Research

Development of Novel Analogs with Enhanced Biological Profiles and Selectivity

The development of novel analogs of 2-(Piperidin-4-yl)benzoic acid hydrochloride is a critical step toward optimizing its function as a PROTAC linker. The structure-activity relationship (SAR) of the linker is paramount in determining the biological activity of the resulting PROTAC nih.gov. Future research will likely focus on systematic modifications of the piperidine (B6355638) and benzoic acid moieties to enhance biological profiles and selectivity.

Key areas of exploration for novel analogs include:

Modulation of Linker Length and Rigidity: The distance and conformational flexibility between the two ends of a PROTAC are critical for inducing a stable and productive ternary complex between the target protein and the E3 ligase explorationpub.com. Analogs with varying linker lengths, achieved by introducing or removing atoms between the piperidine and benzoic acid rings, could be synthesized to fine-tune this distance. Furthermore, the incorporation of additional cyclic structures or double bonds could further constrain the linker's conformation, which in some cases has been shown to improve the potency of PROTACs nih.govresearchgate.net.

Introduction of Functional Groups: The introduction of various functional groups on the piperidine or benzoic acid rings could improve physicochemical properties such as solubility and cell permeability. For instance, the addition of polar groups could enhance aqueous solubility, a common challenge with large PROTAC molecules nih.gov.

Stereochemical Considerations: For analogs with chiral centers, the stereochemistry can have a profound impact on the three-dimensional arrangement of the PROTAC and its ability to effectively engage both the target protein and the E3 ligase. The synthesis and evaluation of stereoisomers will be crucial for identifying the optimal configuration for ternary complex formation.

Below is a hypothetical table illustrating potential analogs and their projected impact on PROTAC properties:

| Analog of 2-(Piperidin-4-yl)benzoic acid | Modification | Projected Impact on PROTAC Properties |

| 2-(Piperidin-4-yl)propanoic acid hydrochloride | Alkyl chain extension | Increased linker length and flexibility |

| 2-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride | N-alkylation of piperidine | Altered basicity and potential for new interactions |

| 4-Fluoro-2-(piperidin-4-yl)benzoic acid hydrochloride | Substitution on the benzoic acid ring | Modified electronic properties and potential for halogen bonding |

Exploration of Alternative Therapeutic Applications Beyond Initial Findings

While the primary application of 2-(Piperidin-4-yl)benzoic acid hydrochloride is as a linker in PROTACs for targeted protein degradation, its structural motifs—the piperidine ring and the benzoic acid moiety—are found in a wide range of biologically active compounds mdpi.comnih.govmdpi.com. This suggests that derivatives of this compound could have therapeutic applications beyond their role as linkers.

Future research could explore the potential of these derivatives in areas such as:

Enzyme Inhibition: Piperidine and benzoic acid derivatives have been investigated as inhibitors of various enzymes nih.govmdpi.com. Analogs of 2-(Piperidin-4-yl)benzoic acid could be screened against a panel of enzymes to identify potential inhibitory activity.

Receptor Modulation: The piperidine scaffold is a common feature in ligands for G protein-coupled receptors (GPCRs) and ion channels. Novel derivatives could be evaluated for their ability to modulate the activity of these important drug targets.

Anti-inflammatory Agents: Some 2-(piperidin-4-yl) derivatives have shown potential as anti-inflammatory agents nih.gov. Further investigation into the anti-inflammatory properties of novel analogs is a plausible research direction.

Mechanistic Elucidation via Advanced Biochemical and Biophysical Techniques

A deeper understanding of how PROTACs containing the 2-(Piperidin-4-yl)benzoic acid linker function at a molecular level is essential for rational design. Advanced biochemical and biophysical techniques can provide invaluable insights into the formation and stability of the ternary complex, which is a key determinant of PROTAC efficacy.

Techniques that could be employed for mechanistic elucidation include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information of the ternary complex, revealing the precise interactions between the PROTAC, the target protein, and the E3 ligase. This information is crucial for understanding the role of the linker in orienting the two proteins for efficient ubiquitination.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can be used to quantify the binding affinities and thermodynamics of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide dynamic information about the conformational changes that occur upon PROTAC binding and ternary complex formation in solution.

The following table outlines the types of data that can be obtained from these techniques:

| Technique | Data Obtained | Relevance to Mechanistic Elucidation |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ternary complex | Reveals specific molecular interactions and the role of the linker in complex stability |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates) | Quantifies the rates of association and dissociation of the PROTAC and ternary complex |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (enthalpy, entropy, and binding affinity) | Provides insight into the driving forces of binding and ternary complex formation |

| Nuclear Magnetic Resonance (NMR) | Conformational dynamics and binding interfaces | Characterizes the solution-state structure and dynamics of the PROTAC and the complex |

Investigation of Prodrug Strategies and Advanced Delivery Systems

A significant challenge in the development of PROTACs is their often-large molecular weight and poor pharmacokinetic properties, which can limit their oral bioavailability and lead to off-target effects acs.orgnih.govnih.gov. Prodrug strategies and advanced delivery systems offer potential solutions to these challenges.

Future research in this area could focus on:

Ester Prodrugs of the Carboxylic Acid: The benzoic acid moiety of the linker can be chemically modified to create an ester prodrug. This modification can mask the polar carboxylic acid group, potentially improving cell permeability and oral absorption. Once inside the cell, the ester can be cleaved by intracellular esterases to release the active PROTAC drugdiscoverytrends.com.

Targeted Delivery Systems: The PROTAC could be conjugated to a targeting moiety, such as an antibody or a peptide, that directs it to specific cells or tissues. This would concentrate the PROTAC at the site of action, increasing its efficacy and reducing systemic toxicity mdpi.com.

Nanoparticle Formulations: Encapsulating the PROTAC within nanoparticles could improve its solubility, stability, and pharmacokinetic profile. The nanoparticles could also be surface-functionalized with targeting ligands for tissue-specific delivery.

Collaborative Research Opportunities and Translational Pathways in Early-Stage Drug Discovery

The development of novel therapeutics, particularly in a rapidly evolving field like targeted protein degradation, is often accelerated by collaboration between academic institutions and pharmaceutical companies nih.govmdpi.comnih.gov. The unique expertise of both sectors can be leveraged to advance the discovery and development of PROTACs incorporating linkers like 2-(Piperidin-4-yl)benzoic acid hydrochloride.

Opportunities for collaborative research include:

Academia-Industry Partnerships: Academic labs can contribute expertise in basic biology, target validation, and novel chemical synthesis, while pharmaceutical companies can provide resources for high-throughput screening, medicinal chemistry optimization, and preclinical and clinical development gsk.comhighereducationinquirer.org.

Consortia and Public-Private Partnerships: These larger-scale collaborations can bring together multiple stakeholders to address common challenges in the field, such as the identification of new E3 ligases or the development of predictive models for PROTAC efficacy.

Open Science Initiatives: Sharing data and research tools can help to accelerate progress across the entire field of targeted protein degradation.

The translational pathway for a PROTAC from early-stage discovery to clinical application involves several key stages, each of which can be facilitated by collaborative efforts.

Q & A

Basic: What analytical methods are recommended for characterizing 2-(Piperidin-4-yloxy)benzoic acid hydrochloride?

Methodological Answer:

- HPLC : Use a Chromolith® Monolithic Silica column with a mobile phase optimized for polar compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Retention time and UV absorption at 254 nm can confirm purity .

- FTIR : Focus on carbonyl (C=O) stretching (~1700 cm⁻¹) and amine/phenol O–H/N–H bands (2500–3300 cm⁻¹) to verify functional groups .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) as the solvent system. Visualize under UV light or iodine vapor to assess purity and reaction progress .

Basic: What safety protocols should be followed during handling and storage?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water .

- Storage : Keep in a tightly sealed container at room temperature (20–25°C) in a dry environment. Avoid exposure to strong oxidizers or moisture to prevent decomposition .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Cross-validation : Replicate assays in multiple cell lines (e.g., MCF-7 for breast cancer, THP-1 for inflammation) using standardized protocols (e.g., MTT assay for viability) .

- Dose-response analysis : Test a broad concentration range (0.1–100 µM) to identify non-linear effects or off-target interactions .

- Structural confirmation : Re-characterize the compound using NMR (¹H and ¹³C) to rule out batch-specific impurities affecting activity .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituents on the piperidine ring (e.g., methyl, halogen) or benzoic acid moiety (e.g., nitro, methoxy). Assess impact on AMPK activation or cytotoxicity .

- Bioisosteric replacement : Replace the piperidine oxygen with sulfur or a methylene group to study electronic effects on receptor binding .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, prioritizing analogs with high binding scores .

Basic: What are optimal synthesis conditions for this compound?

Methodological Answer:

- Reaction setup : React 4-piperidinyl oxybenzoic acid with thionyl chloride (SOCl₂) in dry dichloromethane under nitrogen to form the acid chloride. Add HCl gas to precipitate the hydrochloride salt .

- Purification : Recrystallize from ethanol/water (8:2) to achieve >95% purity. Confirm via melting point (175–180°C, decomposition) .

Advanced: What in vitro models are suitable for evaluating therapeutic potential?

Methodological Answer:

- Cancer : Use NCI-60 cell panels for broad-spectrum cytotoxicity screening. Focus on apoptosis markers (e.g., caspase-3 activation) .

- Inflammation : Test in LPS-stimulated RAW 264.7 macrophages, measuring TNF-α and IL-6 suppression via ELISA .

- Permeability : Assess blood-brain barrier penetration using a Caco-2 monolayer model with apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicating favorable absorption .

Basic: What are solubility and stability profiles under varying conditions?

Methodological Answer:

- Solubility : Freely soluble in water (>50 mg/mL) and methanol. Sparingly soluble in ethyl acetate (<5 mg/mL) .

- Stability : Stable in pH 3–7 buffers for 24 hours at 25°C. Degrades in alkaline conditions (pH >9) via hydrolysis of the ester linkage .

Advanced: How to address limited toxicity data in preclinical studies?

Methodological Answer:

- In silico prediction : Use ProTox-II or ADMETlab to estimate acute toxicity (LD₅₀) and hepatotoxicity risks based on structural fingerprints .

- Ames test : Screen for mutagenicity in TA98 and TA100 Salmonella strains to prioritize compounds for in vivo testing .

- Dose extrapolation : Apply a 10-fold safety margin from in vitro IC₅₀ values to establish maximum tolerated doses in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products